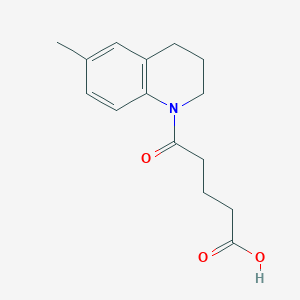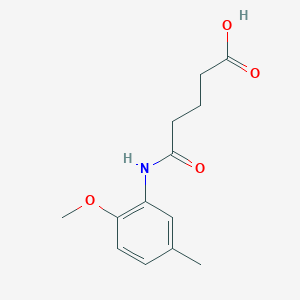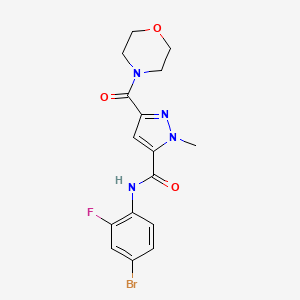![molecular formula C22H26ClNO2 B10959478 3-[(2-chlorophenoxy)methyl]-N-cyclooctylbenzamide](/img/structure/B10959478.png)
3-[(2-chlorophenoxy)methyl]-N-cyclooctylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₈H₇ClO₃ , and its molecular weight is approximately 186.5 g/mol .
- In its pure form, it appears as white crystalline needles, virtually odorless, and insoluble in water.
- The compound is commonly used as a plant growth regulator , preventing fruit drop and promoting fruit setting in various crops.
3-[(2-chlorophenoxy)methyl]-N-cyclooctylbenzamide: , is a member of the phenoxy herbicide family.
Preparation Methods
Synthetic Routes: The compound is synthesized by condensing phenol with chloroacetic acid, followed by chlorination.
Reaction Conditions: The detailed synthetic steps involve
Industrial Production: Industrial-scale production methods may vary, but they follow similar principles.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction.
Major Products: The primary products formed during these reactions are derivatives of the original compound.
Scientific Research Applications
Plant Growth Regulation: Used as a growth regulator, it prevents flower and fruit drop in crops like tomatoes and peaches.
Plant Hormone: It acts as a growth regulator and is also employed in vegetable cultivation.
Medicine Intermediates: Beyond agriculture, it serves as an intermediate in pharmaceutical synthesis.
Mechanism of Action
- The compound’s effects are mediated through specific molecular targets and pathways.
- Further research is needed to elucidate the precise mechanisms by which it influences plant growth and development.
Comparison with Similar Compounds
- While there are related compounds, 3-[(2-chlorophenoxy)methyl]-N-cyclooctylbenzamide stands out due to its unique properties.
- Similar compounds include other phenoxy herbicides, but none match its specific structure and applications.
Properties
Molecular Formula |
C22H26ClNO2 |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-N-cyclooctylbenzamide |
InChI |
InChI=1S/C22H26ClNO2/c23-20-13-6-7-14-21(20)26-16-17-9-8-10-18(15-17)22(25)24-19-11-4-2-1-3-5-12-19/h6-10,13-15,19H,1-5,11-12,16H2,(H,24,25) |
InChI Key |
UAFMWFSZXJIPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methylpropyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10959398.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10959404.png)
![7-(difluoromethyl)-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10959405.png)

![N-(4-iodo-2-methylphenyl)-2-oxo-2-[2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide](/img/structure/B10959423.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide](/img/structure/B10959426.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide](/img/structure/B10959431.png)
![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10959438.png)
![2-[4-(difluoromethoxy)-3-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10959444.png)



![1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959467.png)
